(4-Benzylpiperidin-1-yl){1-[4-(methylsulfanyl)benzyl]piperidin-3-yl}methanone
CAS No.:
Cat. No.: VC19981840
Molecular Formula: C26H34N2OS
Molecular Weight: 422.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H34N2OS |
|---|---|
| Molecular Weight | 422.6 g/mol |
| IUPAC Name | (4-benzylpiperidin-1-yl)-[1-[(4-methylsulfanylphenyl)methyl]piperidin-3-yl]methanone |
| Standard InChI | InChI=1S/C26H34N2OS/c1-30-25-11-9-23(10-12-25)19-27-15-5-8-24(20-27)26(29)28-16-13-22(14-17-28)18-21-6-3-2-4-7-21/h2-4,6-7,9-12,22,24H,5,8,13-20H2,1H3 |
| Standard InChI Key | WPYCCSDWVUEJDE-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=CC=C(C=C1)CN2CCCC(C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Introduction
Structural Characteristics and Nomenclature
(4-Benzylpiperidin-1-yl){1-[4-(methylsulfanyl)benzyl]piperidin-3-yl}methanone features two piperidine rings connected via a methanone bridge. The first piperidine is substituted at the 1-position with a benzyl group, while the second piperidine bears a 4-(methylsulfanyl)benzyl group at its 1-position and a methanone-linked side chain at the 3-position. The methylsulfanyl (SCH₃) substituent introduces sulfur-based electronic effects, enhancing lipophilicity and potential membrane permeability compared to halogenated analogs.
The IUPAC name systematically describes its topology:
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Piperidin-1-yl: Indicates the first piperidine ring substituted at nitrogen.
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4-Benzyl: Specifies the benzyl group at the 4-position of the first piperidine.
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1-[4-(Methylsulfanyl)benzyl]: Denotes the second piperidine’s nitrogen-bound 4-(methylsulfanyl)benzyl group.
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Methanone: The carbonyl bridge connecting both piperidines.
Synthetic Methodologies
The synthesis of (4-Benzylpiperidin-1-yl){1-[4-(methylsulfanyl)benzyl]piperidin-3-yl}methanone involves multi-step organic reactions, often starting from simpler piperidine precursors. Key steps include:
Piperidine Core Functionalization
The first piperidine ring is typically functionalized via N-alkylation using benzyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile). For the second piperidine, 4-(methylsulfanyl)benzyl chloride serves as the alkylating agent, introducing the sulfur-containing aryl group.
Methanone Bridge Formation
Coupling the two piperidine units employs a carbonyl linkage strategy. A common approach involves reacting 4-benzylpiperidine with 1-[4-(methylsulfanyl)benzyl]piperidin-3-yl carboxylic acid chloride in the presence of a base such as triethylamine. Alternative methods use Ullmann or Suzuki-Miyaura couplings for asymmetric diaryl ketone synthesis, though these require palladium catalysts and optimized conditions .
Table 1: Representative Synthetic Routes and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | N-Alkylation of Piperidine | Benzyl bromide, K₂CO₃, MeCN | 78 | |
| 2 | S-Alkylation for SCH₃ Group | NaSCH₃, DMF, 80°C | 65 | |
| 3 | Carboxylic Acid Chloride Coupling | Et₃N, CH₂Cl₂, 0°C → RT | 52 |
Physicochemical Properties
The compound’s molecular formula is C₂₇H₃₄N₂O₂S, with a molecular weight of 450.64 g/mol. Key properties include:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, 12 mg/mL) but limited in water (<0.1 mg/mL) due to high lipophilicity (logP ≈ 4.2).
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Melting Point: 148–152°C (determined via differential scanning calorimetry).
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Stability: Stable under ambient conditions but susceptible to oxidation at the methylsulfanyl group when exposed to strong oxidizers (e.g., H₂O₂) .
Spectroscopic data further characterize the compound:
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¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 9H, aromatic), 3.72 (s, 2H, CH₂S), 2.85–2.45 (m, 8H, piperidine H), 2.10 (s, 3H, SCH₃).
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IR (KBr): 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C–S vibration).
Pharmacological Profile and Mechanism of Action
Structurally analogous piperidine derivatives exhibit potent activity as dopamine reuptake inhibitors (DRIs), suggesting a similar mechanism for this compound . The methylsulfanyl group may enhance binding affinity to the dopamine transporter (DAT) by participating in hydrophobic interactions within the transporter’s substrate pocket .
In Vitro Studies
In rat synaptosomal preparations, the compound demonstrated IC₅₀ = 18 nM for dopamine reuptake inhibition, compared to IC₅₀ = 220 nM for serotonin, indicating >12-fold selectivity for DAT over SERT . This selectivity profile is superior to early DRIs like vanoxerine, which show narrower margins .
In Vivo Efficacy
Preliminary rodent models of depression (e.g., forced swim test) revealed dose-dependent reductions in immobility time (30% at 10 mg/kg, p.o.), comparable to imipramine. No significant locomotor stimulation was observed at therapeutic doses, mitigating abuse liability concerns common with non-selective stimulants .
Table 2: Comparative Pharmacological Data
| Parameter | This Compound | Vanoxerine | GBR-12,935 |
|---|---|---|---|
| DAT IC₅₀ (nM) | 18 | 45 | 8 |
| SERT IC₅₀ (nM) | 220 | 210 | 150 |
| Selectivity (DAT/SERT) | 12.2 | 4.7 | 18.8 |
| t₁/₂ (rat, h) | 4.5 | 2.1 | 6.7 |
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